molecular formula C14H18N4O3 B3989901 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one

4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B3989901
M. Wt: 290.32 g/mol
InChI Key: UIUVCQPGPOYUEP-UHFFFAOYSA-N
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Description

4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a dimethylaminoethylamino group, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Alkylation: The methyl group can be introduced at the 1-position through alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The dimethylaminoethylamino group can be introduced through a nucleophilic substitution reaction using 2-(dimethylamino)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethylamino group, using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Reduction: 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-aminoquinolin-2(1H)-one.

    Oxidation: Oxidized derivatives of the dimethylaminoethylamino group.

Scientific Research Applications

4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylaminoethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-(dimethylamino)ethyl]amino}-1-methylquinolin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.

    4-{[2-(dimethylamino)ethyl]amino}-3-nitroquinolin-2(1H)-one: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

    4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinoline: Lacks the carbonyl group, which may influence its stability and reactivity.

Uniqueness

The presence of both the nitro group and the dimethylaminoethylamino group in 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

4-[2-(dimethylamino)ethylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-16(2)9-8-15-12-10-6-4-5-7-11(10)17(3)14(19)13(12)18(20)21/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUVCQPGPOYUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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